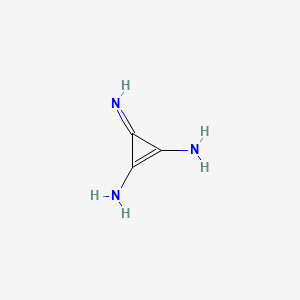

3-Iminocycloprop-1-ene-1,2-diamine

Description

Properties

CAS No. |

243976-45-6 |

|---|---|

Molecular Formula |

C3H5N3 |

Molecular Weight |

83.09 g/mol |

IUPAC Name |

3-iminocyclopropene-1,2-diamine |

InChI |

InChI=1S/C3H5N3/c4-1-2(5)3(1)6/h4H,5-6H2 |

InChI Key |

GEERZTZDDVOQRV-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C1=N)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

N,N′-Bis(benzamidine-4-yl)ethane-1,2-diamine (Compound 6, ) Structure: Ethylenediamine linker with diamidine groups. Key Properties: Non-cytotoxic, antifungal activity in rat models. Applications: Antifungal drug candidate .

[Mn₂ᴵᴵᴵ,ᴵⱽO₂(bisimMe₂en)₂]³⁺ ()

- Structure : Ethylenediamine-derived ligand (bisimMe₂en = N,N’-dimethyl-N,N’-bis(imidazol-4-ylmethyl)ethane-1,2-diamine) coordinating a mixed-valence Mn-oxo cluster.

- Key Properties : Redox-active, UV-induced imidazole radical formation.

- Applications : Model for photosynthetic oxygen-evolving centers .

3-Methoxybenzene-1,2-diamine Sulfate ()

- Structure : Aromatic diamine with methoxy and sulfate groups.

- Key Properties : Likely polar and water-soluble due to sulfate.

- Applications : Intermediate in organic synthesis (exact role unspecified) .

Comparative Data Table :

| Compound | Core Structure | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|

| 3-Iminocycloprop-1-ene-1,2-diamine | Cyclopropene ring | Imine, amine | High ring strain, potential ligand | Hypothetical coordination, catalysis |

| N,N′-Bis(benzamidine-4-yl)ethane-1,2-diamine | Ethylenediamine | Diamidine | Antifungal, non-cytotoxic | In vivo antifungal therapy |

| [Mn₂ᴵᴵᴵ,ᴵⱽO₂(bisimMe₂en)₂]³⁺ | Ethylenediamine + imidazole | Imidazole, Mn-oxo cluster | Redox-active, radical formation | Photosynthesis modeling |

| 3-Methoxybenzene-1,2-diamine sulfate | Benzene ring | Methoxy, sulfate | Polar, water-soluble | Synthetic intermediate |

Q & A

Basic Research Questions

Q. What are the critical variables to optimize in the synthesis of 3-Iminocycloprop-1-ene-1,2-diamine, and how can experimental design improve yield and selectivity?

- Methodological Answer : Synthesis optimization requires systematic variation of temperature (e.g., 25–80°C), solvent polarity (polar aprotic vs. non-polar solvents), and catalyst loading. A factorial design approach (e.g., 2^k designs) can identify interactions between variables . Analytical techniques like HPLC or GC-MS should monitor reaction progress, while kinetic studies determine rate-limiting steps .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁵N) to confirm the imino and cyclopropane groups. X-ray crystallography resolves stereochemistry and bond angles, while IR spectroscopy identifies NH/amine stretches. Mass spectrometry (HRMS) validates molecular weight .

Q. How does pH, temperature, and solvent affect the stability of this compound in solution?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12), temperatures (4–40°C), and solvents (aqueous vs. organic). Monitor degradation via UV-Vis spectroscopy and LC-MS. Buffered solutions at neutral pH and low temperatures typically enhance stability .

Advanced Research Questions

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) or computational modeling of this compound’s reactivity?

- Methodological Answer : Perform KIEs using deuterated analogs to probe transition states. Density Functional Theory (DFT) simulations predict reaction pathways (e.g., ring-opening vs. cycloaddition). Validate computational models with experimental kinetic data .

Q. How can researchers identify biological targets of this compound, and what assays are suitable for studying its interactions?

- Methodological Answer : Use affinity chromatography or SPR (Surface Plasmon Resonance) to screen protein libraries. Enzymatic assays (e.g., fluorescence-based) quantify inhibition/activation. Compare structural analogs (e.g., substituted diamines) to infer target specificity .

Q. What strategies resolve contradictions in experimental data, such as conflicting reactivity or stability reports across studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere for air-sensitive compounds). Cross-validate with orthogonal techniques (e.g., NMR vs. XRD for stereochemical assignments). Meta-analyses of literature data can identify systemic biases .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance the study of this compound’s physicochemical properties?

- Methodological Answer : Train machine learning models on existing synthetic and thermodynamic data to predict optimal reaction conditions. Molecular dynamics simulations model solvation effects and degradation pathways. Validate predictions with bench experiments .

Q. What challenges arise in scaling multi-step syntheses of this compound, and how can purification bottlenecks be addressed?

- Methodological Answer : Optimize intermediates’ solubility to avoid column chromatography. Use flow chemistry for exothermic steps (e.g., cyclopropanation). High-throughput screening identifies efficient crystallization solvents. Purity is confirmed via DSC (Differential Scanning Calorimetry) .

Methodological Frameworks

- Theoretical Alignment : Link experiments to conceptual frameworks (e.g., frontier molecular orbital theory for cyclopropane reactivity) to guide hypothesis generation .

- Data Integration : Combine survey data (e.g., synthetic yields) with digital trace data (e.g., real-time reaction monitoring) for multidimensional analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.